molecular formula C17H25NO4 B1440057 Tert-butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate CAS No. 871112-35-5

Tert-butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate

Cat. No. B1440057
M. Wt: 307.4 g/mol
InChI Key: WYAWTKRZLYEDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859777B2

Procedure details

This material was prepared from the reaction of tert-Butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate with diethylaminosulfur trifluoride and deprotection of the crude product using methanolic hydrogen chloride as described in Step 2 of Example 1 to afford 4-(3-methoxyphenyl)-4-fluoropiperidine hydrochloride in 76% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([O:21][CH3:22])[CH:16]=2)[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.C(N(S(F)(F)[F:29])CC)C.[ClH:32]>>[ClH:32].[CH3:22][O:21][C:17]1[CH:16]=[C:15]([C:2]2([F:29])[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]2)[CH:20]=[CH:19][CH:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1(CCN(CC1)C(=O)OC(C)(C)C)C1=CC(=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.COC=1C=C(C=CC1)C1(CCNCC1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.